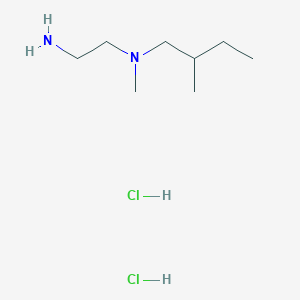

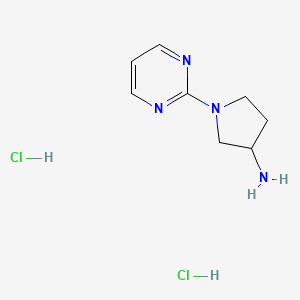

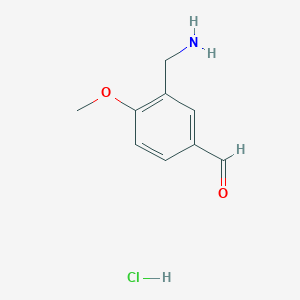

![molecular formula C13H18N2O3 B1382242 (4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1638771-15-9](/img/structure/B1382242.png)

(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 . It is used in scientific research and has diverse applications, including drug development, organic synthesis, and medicinal chemistry studies.

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidin-2-one ring with an amino group at the 4-position and a 2,4-dimethoxyphenylmethyl group at the 1-position . The exact 3D structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results . These properties could be determined experimentally or estimated using computational methods.Wissenschaftliche Forschungsanwendungen

Catalysis in Asymmetric Reactions

The analogues of pyrrolidine-based compounds, like (4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one, have been utilized in catalysis for asymmetric reactions. For instance, rhodium complexes with pyrrolidine analogues have shown effectiveness in asymmetric hydrogenation of itaconic acid derivatives, contributing to the synthesis of key intermediates for renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).

Synthesis of Biologically Active Scaffolds

Pyrrolidine derivatives, including those similar to this compound, have been synthesized and characterized for their potential biological activities. Pyrrolo[2,3-b]pyridine scaffolds, which include dimethoxyphenyl components, have been prepared and are significant in the field of organic and medicinal chemistry (Sroor, 2019).

Structural Analysis and Synthesis in Medicinal Chemistry

These compounds also play a crucial role in the design and synthesis of inhibitors for medical applications, such as influenza neuraminidase inhibitors. The structural analysis and synthesis of these pyrrolidine cores have been instrumental in developing potent inhibitors for influenza (Wang et al., 2001).

Tautomerism Studies in Organic Chemistry

Investigations into the tautomerism of compounds like 2-aminopyridines and pyridinones, which are structurally related to the mentioned pyrrolidine, are significant in understanding chemical behavior. These studies have practical applications in synthesizing various organically active compounds (Davoodnia et al., 2011).

Enantioselective Detection in Pharmacology

In pharmacological research, analogues of pyrrolidine have been used as derivatization reagents for the enantioselective detection of amine enantiomers. This is particularly important in understanding the chiral properties of drugs and their metabolites (Jin et al., 2020).

Eigenschaften

IUPAC Name |

(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-17-11-4-3-9(12(6-11)18-2)7-15-8-10(14)5-13(15)16/h3-4,6,10H,5,7-8,14H2,1-2H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQHWTBHVHLMBC-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CC(CC2=O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)CN2C[C@@H](CC2=O)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

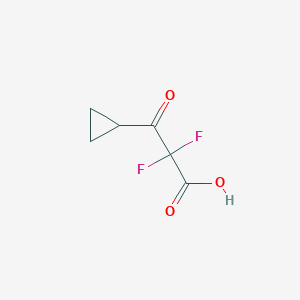

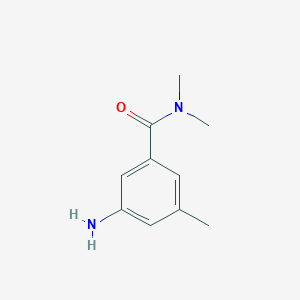

![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)

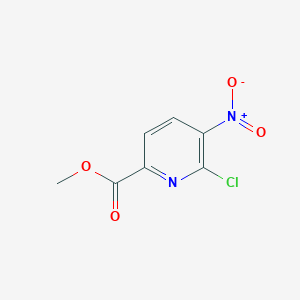

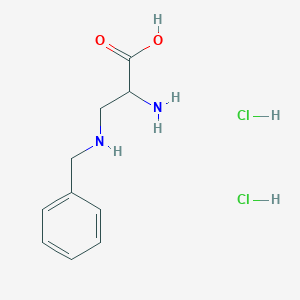

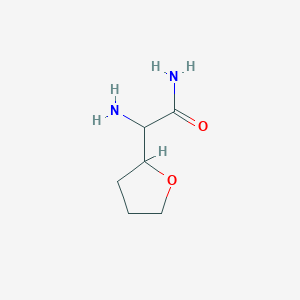

![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)

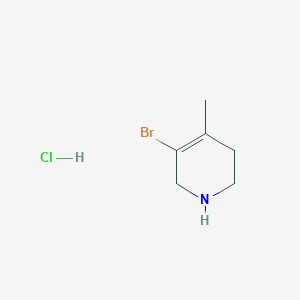

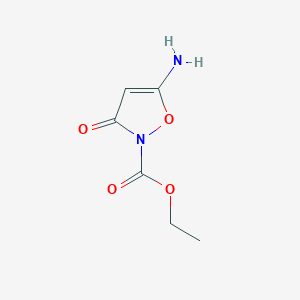

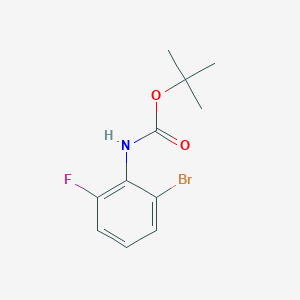

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B1382175.png)